[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol
CAS No.: 2098020-65-4
Cat. No.: VC3032417
Molecular Formula: C5H6F2N2O
Molecular Weight: 148.11 g/mol
* For research use only. Not for human or veterinary use.
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol - 2098020-65-4](/images/structure/VC3032417.png)
Specification
CAS No. | 2098020-65-4 |
---|---|
Molecular Formula | C5H6F2N2O |
Molecular Weight | 148.11 g/mol |
IUPAC Name | [1-(difluoromethyl)pyrazol-4-yl]methanol |
Standard InChI | InChI=1S/C5H6F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-2,5,10H,3H2 |
Standard InChI Key | NKYVZIQSGUNTML-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1C(F)F)CO |
Canonical SMILES | C1=C(C=NN1C(F)F)CO |
Introduction
Physical and Chemical Properties
Basic Identification Data
[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanol is characterized by specific identification parameters that are essential for researchers working with this compound. The basic identification data is summarized in Table 1.
Table 1: Identification Data for [1-(Difluoromethyl)-1H-pyrazol-4-yl]methanol
Property | Value |
---|---|
CAS Number | 2098020-65-4 |
Molecular Formula | C₅H₆F₂N₂O |
Molecular Weight | 148.11 g/mol |
MDL Number | MFCD30188204 |
SMILES Notation | FC(F)N1N=CC(CO)=C1 |
The compound is identified in chemical databases with the CAS number 2098020-65-4, providing a unique identifier for research and regulatory purposes . The molecular formula C₅H₆F₂N₂O indicates the presence of five carbon atoms, six hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom, which corresponds to the structural features of this compound.
Physicochemical Properties
The physicochemical properties of [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol influence its behavior in biological systems and chemical reactions. These properties, derived from computational and experimental data, are presented in Table 2.
Table 2: Physicochemical Properties of [1-(Difluoromethyl)-1H-pyrazol-4-yl]methanol
Property | Value |
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Topological Polar Surface Area (TPSA) | 38.05 Ų |
LogP | 0.7705 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 2 |
Storage Conditions | Sealed in dry, 2-8°C |
The moderate LogP value of 0.7705 suggests a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability while maintaining reasonable water solubility . This balance is often desirable in drug development as it can contribute to improved bioavailability. The presence of three hydrogen bond acceptors and one hydrogen bond donor enables participation in hydrogen bonding interactions, which is crucial for molecular recognition processes in biological systems.
The topological polar surface area (TPSA) of 38.05 Ų is relatively low, suggesting potential for good membrane permeability, which is an important consideration for compounds intended for biological applications . The compound has two rotatable bonds, providing conformational flexibility while maintaining a relatively rigid pyrazole core structure.
Structural Characteristics
Molecular Structure and Features
[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanol features a pyrazole ring with specific substitution patterns that define its chemical behavior and potential applications. The pyrazole core contains two nitrogen atoms in adjacent positions within a five-membered aromatic ring, providing a basis for various interactions and reactivity.
The key structural features include:
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A difluoromethyl (CF₂H) group at the N1 position of the pyrazole ring, which influences the electronic properties of the heterocycle and can participate in hydrogen bonding due to the weakly acidic hydrogen.
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A hydroxymethyl (CH₂OH) group at the C4 position, providing a reactive site for further functionalization and participating in hydrogen bonding interactions.
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An aromatic pyrazole core that confers stability while providing a scaffold for the functional groups.
The combination of these structural elements creates a molecule with distinct properties and potential for various applications in organic synthesis and pharmaceutical development.
Structural Comparisons with Related Compounds
To better understand the structural features of [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol, it is valuable to compare it with related compounds found in the search results.
Table 3: Structural Comparison of [1-(Difluoromethyl)-1H-pyrazol-4-yl]methanol with Related Compounds
Compound | Molecular Formula | Molecular Weight | Structural Distinction |
---|---|---|---|
[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanol | C₅H₆F₂N₂O | 148.11 | Difluoromethyl at N1, hydroxymethyl at C4 |
[4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol | C₅H₅BrF₂N₂O | 227.01 | Additional bromo substituent at C4, hydroxymethyl at C3 instead of C4 |
(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol | C₆H₈F₂N₂O | 162.14 | Difluoromethyl at C3, methyl at N1 instead of difluoromethyl |
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 | Carboxylic acid instead of hydroxymethyl group |
The position and nature of substituents on the pyrazole ring significantly impact the properties and reactivity of these compounds. For instance, the placement of the difluoromethyl group at the nitrogen (N1) position in [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol versus at the C3 position in (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol likely alters the electronic distribution within the pyrazole ring, potentially affecting reactivity and biological activity .
Similarly, the presence of a hydroxymethyl group in [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol versus a carboxylic acid group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid changes the acidity, hydrogen bonding capabilities, and potential for derivatization .
Safety Aspect | Details |
---|---|
GHS Classification | GHS07 (Warning) |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
Precautionary Statements | P264: Wash hands thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P362+P364: Take off contaminated clothing and wash it before reuse |
Storage Conditions | Sealed in dry conditions at 2-8°C |
These hazard classifications indicate that [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol can cause irritation to the skin and eyes, necessitating appropriate protective measures during handling . Researchers should always wear appropriate personal protective equipment, including gloves and eye protection, when working with this compound.
Research Developments and Future Directions
Recent Advances in Difluoromethyl Chemistry
The field of difluoromethyl-containing heterocycles, including pyrazoles, has seen significant advancements in recent years. These developments provide context for understanding the potential significance of compounds like [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol.
A comprehensive review by Sap et al. (2021) highlighted recent advances in difluoromethylation processes, including:
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Metal-based methods for transferring CF₂H to C(sp²) sites
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Difluoromethylation of C(sp²)-H bonds through Minisci-type radical chemistry
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Various approaches for constructing C(sp³)-CF₂H bonds
These methodological advances expand the synthetic accessibility of compounds like [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol and related derivatives, potentially increasing their utility in various applications.
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